molecular formula C4H3Cl3O2 B108595 (4R)-4-(trichloromethyl)oxetan-2-one CAS No. 16493-62-2

(4R)-4-(trichloromethyl)oxetan-2-one

Cat. No.: B108595
CAS No.: 16493-62-2
M. Wt: 189.42 g/mol
InChI Key: CPNBMBBRKINRNE-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(Trichloromethyl)-2-oxetanone is a chiral compound characterized by the presence of a trichloromethyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Trichloromethyl)-2-oxetanone typically involves the reaction of trichloromethyl ketones with epoxides under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxetane ring. Common reagents used in this synthesis include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) as bases .

Industrial Production Methods: Industrial production of ®-4-(Trichloromethyl)-2-oxetanone may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired enantiomer in large quantities .

Chemical Reactions Analysis

Types of Reactions: ®-4-(Trichloromethyl)-2-oxetanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, esters, dichloromethyl derivatives, and various substituted oxetanes .

Mechanism of Action

The mechanism of action of ®-4-(Trichloromethyl)-2-oxetanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

  • ®-4-(Dichloromethyl)-2-oxetanone
  • ®-4-(Methyl)-2-oxetanone
  • ®-4-(Chloromethyl)-2-oxetanone

Comparison: ®-4-(Trichloromethyl)-2-oxetanone is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and properties compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of three chlorine atoms increases the compound’s potential for metabolic activation and subsequent biological activity .

Properties

CAS No.

16493-62-2

Molecular Formula

C4H3Cl3O2

Molecular Weight

189.42 g/mol

IUPAC Name

(4R)-4-(trichloromethyl)oxetan-2-one

InChI

InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1

InChI Key

CPNBMBBRKINRNE-UWTATZPHSA-N

SMILES

C1C(OC1=O)C(Cl)(Cl)Cl

Isomeric SMILES

C1[C@@H](OC1=O)C(Cl)(Cl)Cl

Canonical SMILES

C1C(OC1=O)C(Cl)(Cl)Cl

Pictograms

Irritant

Origin of Product

United States

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